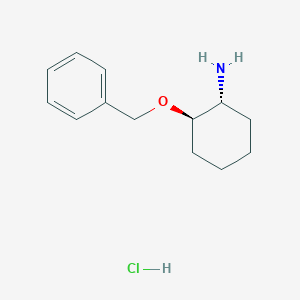

(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride

Descripción

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as (1R,2R)-2-phenylmethoxycyclohexan-1-amine hydrochloride, reflecting the precise stereochemical configuration and functional group positioning. The molecular formula C₁₃H₂₀ClNO encompasses thirteen carbon atoms, twenty hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom, resulting in a calculated molecular weight of 241.76 grams per mole. This formula represents the hydrochloride salt form of the parent amine compound, which itself has the molecular formula C₁₃H₁₉NO with a molecular weight of 205.30 grams per mole.

The structural composition analysis reveals several key molecular components that define the compound's identity. The cyclohexane ring system provides the foundational six-membered alicyclic structure, while the benzyloxy group (-OCH₂C₆H₅) introduces an aromatic substituent connected through an ether linkage. The primary amine functionality at the 1-position of the cyclohexane ring creates the basic nitrogen center that forms the hydrochloride salt through protonation. The systematic naming convention clearly indicates the relative positioning of these substituents, with the benzyloxy group occupying the 2-position and the amine group at the 1-position of the cyclohexane framework.

| Molecular Characteristics | Value |

|---|---|

| IUPAC Name | (1R,2R)-2-phenylmethoxycyclohexan-1-amine hydrochloride |

| Molecular Formula (Salt) | C₁₃H₂₀ClNO |

| Molecular Formula (Free Base) | C₁₃H₁₉NO |

| Molecular Weight (Salt) | 241.76 g/mol |

| Molecular Weight (Free Base) | 205.30 g/mol |

| PubChem Compound Identifier | 45382209 |

The alternative nomenclature systems provide additional insight into the structural characteristics of this compound. The compound may also be identified as (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride or (1R,2R)-1-Amino-2-benzyloxycyclohexane hydrochloride, with each naming system emphasizing different aspects of the molecular structure. The Chemical Abstracts Service registry number 1010811-75-2 provides a unique identifier for this specific stereoisomeric form, distinguishing it from other possible configurations and related compounds.

Propiedades

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDBKOFUCJGDJN-OJERSXHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by its cyclohexane structure with a benzyloxy group at the second carbon and an amine group at the first position. Its molecular formula is C13H19ClN2O, with a molecular weight of 205.30 g/mol. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C13H19ClN2O |

| CAS Number | 1010811-75-2 |

| Molecular Weight | 205.30 g/mol |

| Structural Features | Cyclohexane ring, benzyloxy group, amine group |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including receptors and enzymes. The presence of the benzyloxy group enhances binding affinity to specific targets, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target molecules involved in various biological pathways.

Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels in the brain.

- Neuroprotective Effects : Preliminary investigations suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, highlighting its potential as a neuroprotective agent .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibiotics or adjunct therapies .

Case Studies

- Antidepressant Study : A study conducted on animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the hippocampus.

- Neuroprotection : In vitro studies using neuronal cell lines showed that treatment with this compound reduced cell death induced by oxidative stress agents. This effect was attributed to the activation of antioxidant pathways within the cells .

- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds was conducted:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (1S,2S)-2-(Benzyloxy)cyclohexanamine | 216394-07-9 | Antidepressant-like effects (less potent) |

| (1R,2R)-2-(Benzyloxy)cyclohexanamine | 1010811-75-2 | Stronger binding affinity; enhanced activity |

| (R)-2-Amino-3-(benzyloxy)propan-1-ol | 58577-95-0 | Different mechanism; lower potency |

Comparación Con Compuestos Similares

Stereoisomers and Enantiomers

The compound’s stereochemistry significantly differentiates it from isomers and enantiomers:

| Compound Name | CAS No. | Molecular Formula | Key Difference | Similarity Score |

|---|---|---|---|---|

| (1S,2S)-2-(Benzyloxy)cyclohexanamine | 216394-07-9 | C₁₃H₁₉NO | Enantiomeric pair | 1.00 |

| (1R,2R)-2-(Benzyloxy)cyclohexanamine | 216394-06-8 | C₁₃H₁₉NO | Free base form | 0.98 |

| rel-(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine | 58577-95-0 | C₁₁H₁₅N | Pyran ring vs. cyclohexane | 0.79 |

Key Observations :

Functional Group Analogs

Compounds with modified substituents or backbone structures:

Key Observations :

- Linear analogs like (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride exhibit reduced steric hindrance, enhancing receptor binding in some cases .

- The indene-based cis-2-amino compound lacks the cyclohexane ring’s conformational rigidity, affecting its metabolic stability .

Salts and Derivatives

Hydrochloride salts and related derivatives differ in physicochemical properties:

Key Observations :

- Synthesis routes for methylcyclohexanamine derivatives involve catalytic hydrogenation, contrasting with the hydroxylamine-based methods for benzyloxy analogs .

Métodos De Preparación

Aminolysis of Cyclohexene Oxide with Benzylamine

One efficient route involves the ring-opening of cyclohexene oxide by benzylamine under aqueous conditions:

- Reaction: Cyclohexene oxide undergoes aminolysis with benzylamine to form racemic trans-2-(benzylamino)cyclohexanol intermediates.

- Conditions: Hot water is used to promote the reaction, enhancing green chemistry credentials.

- Resolution: The racemate is resolved by sequential crystallization with chiral mandelic acid salts ((R)- and (S)-mandelic acid), enabling the isolation of optically pure (1R,2R)-trans-2-(benzylamino)cyclohexanol.

- Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C), yielding the free amine.

- Final Step: Treatment with hydrochloric acid converts the free amine to its hydrochloride salt.

This method has been demonstrated to be scalable to 1 mol quantities with good yields and high enantiomeric purity.

One-Pot Oxidation and Amination

A patented method describes a one-pot process involving:

- Formation of a mixture containing the cyclohexane derivative and an organic co-solvent.

- Addition of an oxidizing agent such as sodium hypochlorite at controlled concentrations (100–1000 mM, preferably 350–450 mM).

- The mixture is biphasic or monophasic, using solvents like tetrahydrofuran, ethyl acetate, or acetonitrile.

- The compound of interest is introduced at concentrations of 50–500 mM.

- This process allows for oxidation followed by amination in a single vessel, improving efficiency and reducing purification steps.

This approach is advantageous for industrial scale synthesis due to its operational simplicity and reduced waste.

Diastereoselective Synthesis via Pyrrolidinone Intermediates

A novel synthetic route targeting intermediates related to (1R,2R)-2-(Benzyloxy)cyclohexanamine involves:

- Starting from ethyl (R)-4-chloro-3-hydroxybutanoate.

- Formation of (R)-4-(benzyloxy)-1-[(1R,2R)-2-(tert-butyldimethylsiloxy)cyclohexyl]pyrrolidin-2-one.

- Isolation of this intermediate with high diastereomeric excess (up to 99% de) by column chromatography without further chemical resolution.

- Subsequent transformations lead to the target amine hydrochloride.

This method emphasizes stereochemical control early in the synthesis and avoids extensive resolution steps.

Catalytic and Green Chemistry Considerations

- Catalysts: Rare-earth metal bis-amido complexes have shown high catalytic activity for ring-opening reactions of cyclohexene oxide with amines, which could be adapted for the synthesis of β-aminoalcohols related to this compound.

- Biocatalysis: Enzymatic methods using laccase and TEMPO systems have been reported for selective deprotection of benzyl groups under mild aqueous conditions, offering a green alternative to traditional hydrogenation.

- Microwave-Assisted Synthesis: Microwave irradiation combined with copper(I) chloride catalysis accelerates multi-component reactions involving amino alcohols, aldehydes, and alkynes, which may be relevant for complex derivative synthesis.

Comparative Data Table of Preparation Methods

Summary of Research Findings and Notes

- The aminolysis of cyclohexene oxide with benzylamine followed by chiral resolution remains a robust and widely applied method for preparing this compound with high optical purity and scalability.

- One-pot oxidation-amination methods offer streamlined synthesis with potential for industrial application but require precise control of oxidation conditions and solvent systems.

- Stereoselective synthesis via pyrrolidinone intermediates provides a high diastereomeric excess and avoids resolution, beneficial for efficient chiral synthesis.

- Advances in catalysis and green chemistry, including rare-earth metal catalysts and enzymatic methods, present promising alternatives for sustainable and selective synthesis steps.

- The hydrochloride salt form is typically obtained by acidification of the free amine, improving compound stability and handling.

Q & A

What are the recommended methods for synthesizing (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride while preserving stereochemical integrity?

Answer:

The stereoselective synthesis of this compound typically involves chiral resolution or asymmetric catalysis. A common approach is the use of enantiomerically pure starting materials, such as (1R,2R)-cyclohexene oxide, followed by benzyloxy group introduction via nucleophilic substitution. Reductive amination or enzymatic methods can ensure retention of the (1R,2R) configuration. For example, Biopharmacule Speciality Chemicals lists derivatives like "(1R,2R)-2-Benzyloxycyclohexylamine Hydrochloride" (BP 1129) as chiral intermediates, implying validated synthetic routes . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or polarimetry should confirm enantiomeric purity.

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Answer:

Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. For NMR:

- Compare experimental - and -NMR shifts with computed spectra (DFT/B3LYP/6-31G*) or databases like PubChem .

- Use deuterated solvents (e.g., DMSO-d6) to avoid peak splitting from residual protons.

For IR, align observed carbonyl or amine stretches with thermochemical data from NIST . Contradictions in benzyloxy group vibrations (~1100 cm) may require re-evaluation of protecting group stability under synthesis conditions.

What advanced techniques are suitable for studying the compound’s solid-state structure and intermolecular interactions?

Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolve absolute configuration and hydrogen-bonding networks. Similar cyclohexylamine derivatives (e.g., N-Benzylcyclohexylamine hydrochloride) have been structurally characterized using SCXRD, revealing chloride ion interactions with amine protons .

- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) in crystalline forms .

- Thermogravimetric analysis (TGA): Assess thermal stability, particularly for hydrochloride salts, which may decompose at >250°C .

How does the benzyloxy group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Answer:

The benzyloxy group acts as a directing/protecting group:

- Nucleophilic substitution: The electron-donating benzyloxy moiety enhances electrophilicity at adjacent carbons, facilitating SN2 reactions. For example, oxidation of the benzyloxy group to a carbonyl (using KMnO/H) can yield ketone derivatives .

- Reduction: Catalytic hydrogenation (H, Pd/C) removes the benzyl group, generating a hydroxyl group while retaining the cyclohexane backbone .

- Steric effects: The bulky benzyloxy group may hinder axial attack in cyclohexane ring reactions, favoring equatorial transition states.

What computational methods are effective for predicting the compound’s pharmacokinetic properties or binding affinity?

Answer:

- Molecular docking (AutoDock Vina): Model interactions with biological targets (e.g., amine receptors) using the compound’s 3D structure (optimized with Gaussian09 at the B3LYP/6-31G* level) .

- ADMET prediction (SwissADME): Estimate solubility (LogP ~2.1), blood-brain barrier penetration, and CYP450 metabolism based on the amine and benzyloxy moieties .

- MD simulations (GROMACS): Study conformational stability in aqueous or lipid bilayer environments, critical for membrane permeability studies.

How should researchers address discrepancies in reported cytotoxicity or biological activity data?

Answer:

- Validate assay conditions: Ensure consistent pH (critical for hydrochloride salts), solvent (DMSO vs. saline), and cell lines. For example, MedChemExpress notes that analogs like radafaxine hydrochloride require validation for medical use .

- Control for stereochemistry: Impurities in enantiomeric excess (e.g., 5% (1S,2S) contamination) may skew IC values. Use chiral separation techniques (SFC or HPLC) to isolate pure (1R,2R) forms .

- Reference orthogonal assays: Combine MTT assays with flow cytometry or enzymatic activity tests to confirm results.

What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage: Keep in amber glass vials at -20°C under inert gas (Ar/N). Hydrochloride salts are hygroscopic; use desiccants (silica gel) in storage containers .

- Handling: Work under dry N atmosphere for moisture-sensitive reactions. Use PPE (nitrile gloves, goggles) to avoid skin/eye contact, as advised in safety data sheets .

- Stability testing: Monitor decomposition via HPLC every 6 months; degradation products may include cyclohexanol derivatives from hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.